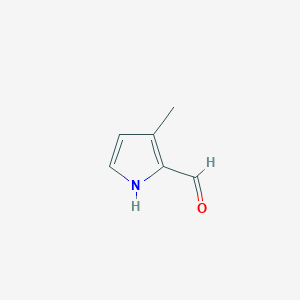
3-methyl-1H-pyrrole-2-carbaldehyde
Cat. No. B1600579
M. Wt: 109.13 g/mol
InChI Key: WBMRBLKBBVYQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09303165B2
Procedure details


Following a general procedure,50 a stirred solution of 3-methyl-pyrrole-2-carboxaldehyde (2, 5.63 g, 51.6 mmol) in THF (52 mL) was cooled to 0° C. NBS (9.19 g, 51.6 mmol; reagent grade, unrecrystallized) was added all at once. The reaction mixture was stirred for 15 min at 0° C. under argon before the solvent was removed on a rotary evaporator. The resulting solid was dried under high vacuum for 2 h. Water (100 mL, room temperature) was added to the flask and the suspension was filtered (Büchner funnel). The filter cake was washed with an additional 100 mL of water. The solid filtered material was recrystallized from water/ethanol as follows. The solid filtered material was transferred to a 250 mL round bottom flask equipped with a reflux condenser. Water/ethanol (150 mL, 5:1) were added and the mixture was refluxed in a hot water bath until all solid material had dissolved. Upon allowing the solution to cool to room temperature the product crystallized. The mixture was cooled to 4° C. for 2 h to promote more crystallization. The mixture was vacuum-filtered and the resulting off-white crystals were dried under high vacuum for 24 h (7.78 g, 80%): mp 140-143° C.; 1H NMR δ 2.32 (s, 3H), 7.08 (d, J=3.3 Hz, 1H), 9.60 (s, 1H), 9.95 (brs, 1H); 13C NMR δ 9.8, 101.7, 126.0, 129.3, 131.7, 177.9; ESI-MS obsd 187.9708, calcd 187.9706 [(M+H)+, M=C6H6BrNO].



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[CH:7]=[O:8].C1C(=O)N([Br:16])C(=O)C1>C1COCC1>[Br:16][C:6]1[C:2]([CH3:1])=[C:3]([CH:7]=[O:8])[NH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.63 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(NC=C1)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
9.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 15 min at 0° C. under argon before the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was dried under high vacuum for 2 h
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (100 mL, room temperature) was added to the flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered (Büchner funnel)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with an additional 100 mL of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid filtered material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from water/ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid filtered material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred to a 250 mL round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water/ethanol (150 mL, 5:1) were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed in a hot water bath until all solid material
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 4° C. for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was vacuum-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting off-white crystals were dried under high vacuum for 24 h (7.78 g, 80%)
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C(=C(NC1)C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
